Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)21-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQFUFPFCNTWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Applications of 4-formyl-2-methoxyphenoxy benzoic acid derivatives
An In-Depth Technical Guide to the Applications of 4-formyl-2-methoxyphenoxy Benzoic Acid Derivatives and Related Vanillin Analogs
Authored by: A Senior Application Scientist
Foreword
The intersection of natural product chemistry and synthetic medicinal chemistry has yielded a plethora of molecules with significant therapeutic potential. Among these, derivatives of vanillin and its oxidized form, vanillic acid, stand out for their versatile biological activities. This guide delves into the scientific underpinnings and practical applications of a specific class of these compounds: 4-formyl-2-methoxyphenoxy benzoic acid derivatives and their structurally related analogs. Our exploration will take us from the fundamental synthesis of these molecules to their applications in antimicrobial, antioxidant, and anticancer research, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.
Core Molecular Scaffold: Synthesis and Significance
The foundational structure, 4-formyl-2-methoxyphenoxy benzoic acid, combines the key functional groups of vanillin (an aldehyde and a phenol) with benzoic acid, creating a molecule with diverse chemical handles for further modification. While direct literature on this specific parent compound is sparse, a vast body of research exists on derivatives of its constituent parts, primarily vanillin (4-hydroxy-3-methoxybenzaldehyde) and vanillic acid (4-hydroxy-3-methoxybenzoic acid). These natural compounds serve as readily available starting materials for the synthesis of a wide array of derivatives, most notably Schiff bases and their metal complexes.
The synthesis of these derivatives often involves straightforward condensation reactions. For instance, the aldehyde group of vanillin readily reacts with primary amines to form Schiff bases (imines), introducing a new dimension of chemical and biological activity.
General Synthesis of Vanillin-Derived Schiff Bases
A common synthetic route involves the condensation of vanillin with a primary amine in a suitable solvent, such as ethanol, often under reflux conditions.[1] This reaction is versatile and can be used to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties.
Experimental Protocol: Synthesis of a Vanillin-Derived Schiff Base
-
Dissolution: Dissolve equimolar amounts of vanillin and the desired primary amine in hot ethanol.
-
Reaction: Reflux the mixture for a specified duration, typically 2-8 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[1][2]
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the Schiff base.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.[1][2]
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and mass spectrometry.[3][4]
Caption: General workflow for the synthesis of vanillin-derived Schiff bases.
Antimicrobial Applications: A Promising Frontier
A significant body of research has focused on the antimicrobial properties of vanillin derivatives. The introduction of the azomethine group (-CH=N-) in Schiff bases has been shown to be crucial for their biological activity.
Mechanism of Action
While the precise mechanisms are still under investigation, it is believed that these compounds exert their antimicrobial effects through multiple pathways, including:
-
Cell Wall Disruption: The lipophilic nature of some derivatives may allow them to interfere with the integrity of the bacterial cell membrane.
-
Enzyme Inhibition: The azomethine nitrogen can chelate with metal ions essential for the activity of various microbial enzymes.
-
DNA Interaction: Some derivatives have been shown to bind to microbial DNA, interfering with replication and transcription processes.
Efficacy Against Diverse Pathogens
Studies have demonstrated the efficacy of these compounds against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] For example, Schiff bases derived from vanillin have shown activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.[6][7]
| Compound Type | Target Microorganism | Activity Level | Reference |
| Vanillin-derived Schiff bases | Escherichia coli | Moderate to Excellent | [3][4] |
| Vanillin-derived Schiff bases | Gram-positive bacteria | Moderate to Excellent | [4][5] |
| Metal complexes of Schiff bases | Various bacteria and fungi | Enhanced activity compared to ligand | [1][5] |
Metal Complexation: A Strategy for Enhanced Activity
The coordination of vanillin-derived Schiff bases with transition metals such as Co(II), Cu(II), and Ni(II) has been shown to significantly enhance their antimicrobial activity.[1][5] This enhancement is attributed to several factors, including increased lipophilicity, which facilitates passage through the cell membrane, and the introduction of a new bioactive metal center.
Caption: Workflow for enhancing antimicrobial activity through metal complexation.
Antioxidant and Anti-inflammatory Properties
Vanillic acid and its derivatives are recognized for their potent antioxidant and anti-inflammatory effects.[8][9][10] The phenolic hydroxyl group is a key player in this activity, as it can donate a hydrogen atom to scavenge free radicals.
Free Radical Scavenging
These compounds can effectively neutralize reactive oxygen species (ROS), which are implicated in a variety of diseases, including neurodegenerative disorders and cardiovascular disease.[10][11] The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
Anti-inflammatory Pathways
Vanillic acid has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[8] This suggests potential applications in the management of chronic inflammatory conditions.
Caption: Simplified pathway of the anti-inflammatory action of vanillic acid derivatives.
Emerging Applications
Beyond their well-established antimicrobial and antioxidant properties, derivatives of 4-formyl-2-methoxyphenoxy benzoic acid and related structures are being explored for other applications.
Anticancer Potential
Some vanillin derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8] For instance, vanillic acid has been shown to inhibit hypoxia-inducible factor 1 (HIF-1), a key factor in tumor survival and angiogenesis.[8]
Electrochemical Sensing
The electroactive nature of some of these compounds makes them suitable for applications in analytical chemistry. A Schiff base nickel complex has been reported for its use as an electron mediator in chemically modified electrodes, highlighting its potential in the development of novel sensors.[12]
Conclusion and Future Perspectives
The derivatives of 4-formyl-2-methoxyphenoxy benzoic acid and its vanillin-based analogs represent a versatile and promising class of compounds with a wide range of biological and chemical applications. Their straightforward synthesis, coupled with their significant antimicrobial, antioxidant, and emerging anticancer activities, makes them attractive candidates for further research and development in the pharmaceutical and materials science fields. Future work should focus on elucidating their precise mechanisms of action, optimizing their structure-activity relationships, and exploring their potential in in vivo models.
References
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- Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni).
- Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation.
- Synthesis and Evaluation of Vanillin Deriv
- Synthesis, Characterization and Biological Evaluation of Some Novel Schiff'S Bases Derived
- A Review of the Pharmacological Characteristics of Vanillic Acid. SciSpace.
- A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery & Therapeutics.
- A Review on Pharmacological Activities of Vanillic Acid and its Deriv
- Vanillic acid – Knowledge and References. Taylor & Francis Online.
- Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. MDPI.
- Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC.
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC.
- Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. PMC.
- Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
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- 12. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents [patents.google.com]
An In-depth Technical Guide to Bifunctional Aldehyde-Ester Linkers in Medicinal Chemistry
Foreword: The Crucial Role of the Linker
In the intricate world of modern therapeutics, particularly in targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive spacer. It is a critical architectural element that dictates the stability, solubility, pharmacokinetics, and ultimate efficacy of the entire construct.[1][2][3] Among the diverse chemical toolbox available to medicinal chemists, bifunctional linkers equipped with both an aldehyde and an ester moiety offer a unique combination of functionalities: the aldehyde provides a versatile handle for precise, chemoselective conjugation, while the ester group can be engineered as a cleavable trigger for controlled payload release. This guide provides a deep dive into the design, synthesis, and application of these sophisticated molecular bridges.
Molecular Architecture and Design Principles
A bifunctional aldehyde-ester linker is characterized by a central scaffold (the spacer) flanked by a terminal aldehyde group (-CHO) and an ester group (-COOR). Each component plays a distinct and tunable role in the linker's overall function.
-
The Aldehyde Handle: The aldehyde is a highly valuable electrophile for bioconjugation. Its reactivity is potent enough to form stable bonds under mild, biocompatible conditions but is generally orthogonal to other functional groups found in proteins, such as amines and thiols, minimizing non-specific reactions.[4][5] It readily reacts with hydrazides and alkoxyamines to form acid-labile hydrazone or stable oxime bonds, respectively.[6][] This chemoselectivity is paramount for achieving a uniform drug-to-antibody ratio (DAR) in ADCs, a critical quality attribute.
-
The Ester Trigger: The ester linkage serves as a release mechanism. The stability of the ester bond is highly tunable based on its chemical environment.[8][9] Simple alkyl esters may be cleaved by intracellular esterases, while more sterically hindered or electronically modified esters can be designed for greater stability in plasma, only to be cleaved in the acidic environment of the lysosome or by specific enzymes within the target cell.[8][9][10] This controlled cleavage is essential to ensure the payload is released only at the site of action, thereby minimizing systemic toxicity.[11]
-
The Spacer: The spacer element connects the aldehyde and ester termini. Its length, rigidity, and hydrophilicity can be modulated to influence the overall properties of the conjugate, such as solubility, aggregation propensity, and the spatial orientation of the connected molecules.[12] For instance, incorporating polyethylene glycol (PEG) chains can enhance hydrophilicity and circulation half-life.[3][12]
Caption: General architecture of a bifunctional aldehyde-ester linker.
Synthesis Strategies
The synthesis of aldehyde-ester linkers requires a careful selection of protecting groups and reaction sequences to manage the reactivity of the two key functional groups. A common approach involves a multi-step process starting from commercially available building blocks.
Representative Synthetic Workflow
A versatile strategy involves starting with a molecule that contains a protected aldehyde and a functional group that can be converted to an ester, such as a carboxylic acid or an alcohol.
Caption: A generalized workflow for synthesizing aldehyde-ester linkers.
Exemplary Protocol: Synthesis of a Succinimidyl Ester-Benzaldehyde Linker
This protocol describes the synthesis of a linker where the ester is an N-hydroxysuccinimide (NHS) ester, a common amine-reactive group, and the aldehyde is positioned on a benzene ring. Such linkers can be used to first react with an amine-containing payload and then conjugate the resulting molecule to a hydrazide-modified antibody. A series of novel 4-substituted benzaldehydes containing a succinimide moiety have been synthesized for this purpose.[13]
Objective: To synthesize 4-formylbenzoic acid succinimidyl ester.
Materials:
-
4-carboxybenzaldehyde
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon), dissolve 4-carboxybenzaldehyde (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the activating agent (DCC/EDC) and the final NHS ester product. The inert atmosphere prevents side reactions with atmospheric oxygen or moisture.
-
-
Activation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) or EDC (1.2 eq) portion-wise while stirring.
-
Causality: The reaction is performed at 0°C to control the exothermic reaction and minimize the formation of N-acylurea byproduct, a common issue with carbodiimide coupling agents.
-
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove unreacted acid and then with brine.
-
Self-Validation: The washing steps ensure the removal of impurities. The pH of the aqueous layer can be checked to confirm the removal of acidic components.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final product.
-
Self-Validation: The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.
-
Applications in Medicinal Chemistry
The dual functionality of aldehyde-ester linkers makes them highly suitable for constructing complex therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen.[14] An aldehyde-ester linker can be employed in several ways. One prominent strategy involves creating an acid-labile hydrazone linkage with the antibody and an ester linkage to the payload.
Caption: Mechanism of action for an ADC using a cleavable linker.
Upon internalization into the target cancer cell, the ADC is trafficked to the lysosome. The acidic environment (pH 4.5-5.0) of the lysosome facilitates the hydrolysis of the hydrazone bond formed from the aldehyde, while lysosomal enzymes can cleave the ester bond.[10] This dual-release mechanism can be advantageous, potentially leading to a more efficient release of the payload inside the cell.[6] The stability of the ester is a critical parameter; it must be stable enough to prevent premature drug release in plasma but labile enough for efficient cleavage inside the cell.[8][9]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2][15] The linker connecting the target-binding and E3-binding ligands is crucial for the formation of a stable ternary complex. Aldehyde-ester linkers can be used to synthesize PROTACs with built-in modularity. For instance, the aldehyde can be used in a late-stage coupling reaction, such as the copper-catalyzed aldehyde-alkyne-amine (A³) coupling, to assemble the final PROTAC molecule.[15][16] The ester group could be designed as a pro-drug element, which is cleaved intracellularly to unmask a functional group that enhances target engagement or cell permeability.
Properties and Characterization
The selection of an appropriate aldehyde-ester linker depends on the specific application and desired release profile. The table below summarizes key properties of hypothetical linkers with varying ester functionalities.
| Linker ID | Ester Type | Spacer Characteristics | Aldehyde Reactivity | Ester Cleavage Condition | Plasma Stability | Application Note |
| AE-01 | Methyl Ester | Short Alkyl Chain (C4) | High (Hydrazone formation) | Esterase-mediated | Low to Moderate | Suitable for rapid intracellular release; risk of premature cleavage in plasma.[8][9] |
| AE-02 | tert-Butyl Ester | PEG4 | High (Oxime formation) | Acidic pH (e.g., lysosome) | High | The bulky tert-butyl group provides steric hindrance against esterases, favoring acid-catalyzed cleavage.[10] |
| AE-03 | Phenyl Ester | Rigid Biphenyl | Moderate | Esterase-mediated | Moderate | Electron-withdrawing nature of the phenyl group can increase susceptibility to hydrolysis. |
| AE-04 | Thioester | Long Alkyl Chain (C8) | High (Hydrazone formation) | Thiolysis/Esterases | Moderate | Thioesters can offer different cleavage kinetics compared to oxyesters. |
Conclusion and Future Perspectives
Bifunctional aldehyde-ester linkers represent a sophisticated class of tools for the medicinal chemist. Their unique combination of a chemoselective conjugation handle and a tunable release trigger provides a powerful platform for the rational design of targeted therapeutics. The ability to precisely control both the site of attachment and the conditions for payload release is fundamental to improving the therapeutic index of drugs like ADCs and PROTACs. Future innovations will likely focus on developing novel ester functionalities with even greater specificity for the tumor microenvironment and designing linkers that can respond to multiple stimuli for more complex, programmable drug release profiles.
References
- Adusumalli, S. R., Rawale, D. G., & Rai, V. (2018). Aldehydes can switch the chemoselectivity of electrophiles in protein labeling. Organic & Biomolecular Chemistry.
- Unknown. (n.d.). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Source Not Available.
- Unknown. (n.d.). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. PMC.
- McGown, A., et al. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PMC.
- Unknown. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC.
- Crosby, I. T., Pietersz, G. A., & Ripper, J. A. (n.d.).
- Unknown. (n.d.). Unifying principles of bifunctional, proximity-inducing small molecules. PMC.
- Unknown. (n.d.). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Source Not Available.
- Unknown. (2021). Application of Linkers in Chemical Biology. BLDpharm.
- Unknown. (n.d.).
- Unknown. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. PubMed.
- Unknown. (n.d.). The Unseen Architect: A Technical Guide to Bifunctional PEG Linkers in Modern Drug Development. Benchchem.
- Cao, Y., Harris, A. L., & Ciulli, A. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
- Staben, L. R., et al. (n.d.).
- Unknown. (2006). An improved aldehyde linker for the solid phase synthesis of hindered amides. PubMed.
- Unknown. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. PurePEG.
- Unknown. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
- Unknown. (n.d.). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au.
- Unknown. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK.
- Lambert, J. M. (n.d.). Chemical Linkers in Antibody-Drug Conjugates (ADCs).
- McGown, A., et al. (2025). Use of Aldehyde-Alkyne-Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PubMed.
- Unknown. (2025). The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Source Not Available.
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- 4. Aldehydes can switch the chemoselectivity of electrophiles in protein labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate, a valuable building block in medicinal chemistry and materials science. The protocol employs the robust and versatile Williamson ether synthesis, reacting vanillin with methyl 4-(bromomethyl)benzoate. We present a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, and expert insights into the selection of reagents and conditions. This guide is designed for researchers in organic synthesis, drug development, and materials science, offering a reliable method for producing the target compound with high purity and yield.
Introduction: Significance and Synthetic Strategy
This compound incorporates the structural motifs of vanillin, a naturally derived aldehyde, and a methyl benzoate group, linked by an ether bond. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers.
The Williamson ether synthesis is the chosen method due to its reliability, broad applicability, and straightforward execution.[1] It is a classic SN2 reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).[2][3] The reaction is particularly well-suited for this target molecule for two key reasons:
-
Nucleophile Acidity: The starting nucleophile precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde), is a phenol. The phenolic proton is significantly more acidic (pKa ≈ 10) than that of a typical aliphatic alcohol (pKa ≈ 16-18), allowing for the use of a moderately weak and easily handled base like potassium carbonate for deprotonation.[4]
-
Electrophile Reactivity: The electrophile, methyl 4-(bromomethyl)benzoate, is a primary benzylic halide. This structure is highly activated towards SN2 displacement and, critically, lacks β-hydrogens, which completely prevents the competing E2 elimination reaction that can often plague Williamson syntheses.[3][4][5]
Reaction Scheme & Mechanism
The synthesis proceeds by the O-alkylation of vanillin with methyl 4-(bromomethyl)benzoate.
Overall Reaction:
Mechanism:
The reaction follows a bimolecular nucleophilic substitution (SN2) pathway.[6][7]
-
Deprotonation: The base, potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of vanillin to generate a resonance-stabilized phenoxide ion. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate. This occurs via a "backside attack," leading to the displacement of the bromide ion, which is a good leaving group.[8]
-
Ether Formation: A new carbon-oxygen bond is formed, resulting in the desired ether product, this compound.
Step 1: Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10.0 mmol) and finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Fit the flask with a reflux condenser and a nitrogen inlet. Begin stirring and purge the system with nitrogen for 10 minutes.
-
Expert Insight: Using anhydrous DMF is crucial as water can hydrolyze the ester in the product or reactant and reduce the efficacy of the base. [2]A nitrogen atmosphere prevents potential side reactions of the aldehyde and phenoxide with atmospheric oxygen at elevated temperatures.
-
Step 2: Addition of Electrophile
-
To the stirring suspension, add methyl 4-(bromomethyl)benzoate (2.52 g, 11.0 mmol) in one portion.
-
Expert Insight: A slight excess (1.1 equivalents) of the alkylating agent ensures the complete consumption of the more valuable vanillin starting material.
-
Step 3: Reaction
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain stirring at this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Spot the starting vanillin, the reaction mixture, and a co-spot. The reaction is complete upon the disappearance of the vanillin spot. A new, less polar product spot should appear.
Step 4: Work-up and Quenching
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold deionized water while stirring. A white precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Expert Insight: This "crashing out" procedure precipitates the organic product from the highly polar DMF/water mixture, leaving inorganic salts (KBr, excess K₂CO₃) dissolved in the aqueous phase. [10] Step 5: Extraction
-
-
Transfer the aqueous suspension to a 500 mL separatory funnel.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 50 mL).
-
Expert Insight: The water washes remove residual DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
Step 6: Drying and Concentration
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent, and rinse the flask and filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude white solid.
Step 7: Purification
-
Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture, to obtain the pure product as a white crystalline solid.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Characterization
-
Appearance: White crystalline solid.
-
Expected Yield: 80-95%.
-
Melting Point: Determine using a calibrated melting point apparatus.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 9.85 (s, 1H, -CHO), 8.05 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 7.45 (d, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 5.20 (s, 2H, -O-CH₂-Ar), 3.95 (s, 3H, -OCH₃), 3.90 (s, 3H, -COOCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~ 191.0, 166.5, 152.0, 150.0, 142.0, 130.5, 130.0, 127.0, 125.0, 113.0, 110.0, 70.5, 56.0, 52.5.
-
IR (ATR, cm⁻¹): ~ 2840, 2740 (C-H stretch, aldehyde), 1720 (C=O stretch, ester), 1685 (C=O stretch, aldehyde), 1590, 1510 (C=C stretch, aromatic), 1260, 1150 (C-O stretch, ether and ester).
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete deprotonation (wet base/solvent). Inactive alkyl halide. Insufficient temperature or time. | Ensure all reagents and solvents are anhydrous. Use freshly powdered K₂CO₃. Verify the quality of the methyl 4-(bromomethyl)benzoate. Increase reaction time or temperature (e.g., to 90 °C) and monitor by TLC. |
| Presence of Starting Material | Insufficient reaction time or temperature. Not enough alkylating agent. | Continue heating and monitor by TLC. If the reaction stalls, a small additional portion of the alkyl halide may be added. |
| Formation of Side Products | Hydrolysis of the ester group. | Ensure anhydrous conditions. Avoid excessively high temperatures or prolonged reaction times. |
| Difficulty in Purification | Product is oily or does not crystallize easily. | Ensure all DMF has been removed during work-up. Try a different recrystallization solvent system or purify by column chromatography (silica gel, Hexane/EtOAc gradient). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
N,N-Dimethylformamide (DMF): Is a reproductive toxin and is readily absorbed through the skin. Handle with extreme care.
-
Methyl 4-(bromomethyl)benzoate: Is a lachrymator and skin irritant. Avoid inhalation and skin contact.
-
Potassium Carbonate: Can cause skin and eye irritation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.
References
-
Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Online]. Available: [Link]
-
Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Online]. Available: [Link]
-
Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18510332, Methyl 4-formyl-2-methoxybenzoate. PubChem. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? [Forum post]. Available: [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Available: [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4330388, 4-Formyl-2-methoxyphenyl benzoate. PubChem. Retrieved from [Link]
- Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
- Academic Journal of Materials & Chemistry. (2023).
-
Reddit. (2023, October 16). Mechanism for Synthesis of Vanillin. r/chemhelp. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. Retrieved from [Link]
-
YouTube. (2021, March 28). Bromination of vanillin [Video]. YouTube. Available: [Link]
-
ChemSrc. (n.d.). CAS#:1262328-75-5 | Methyl 4-(4-formyl-2-methoxyphenoxy)-2-(trifluoromethyl)benzoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 4-formyl benzoate, 1571-08-0. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, July 6). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
-
Scribd. (n.d.). Vanillin Synthesis for Students. Retrieved from [Link]
- Unknown. Williamson Ether Synthesis. [PDF document].
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- Frontiers Media S.A. (2022).
- Kemitek. (2021, November 12).
- Google Patents. (n.d.). CN105439837A - Synthetic method of 6-Bromoisovanillin.
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
Application Note: Optimized Reductive Amination Protocols for Vanillin-Benzoate Linker Synthesis
Topic: Reductive Amination Conditions for Vanillin-Benzoate Aldehyde Linkers Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Linkerologists.
Abstract & Strategic Importance
The coupling of vanillin (4-hydroxy-3-methoxybenzaldehyde) with benzoate-derived amines is a pivotal transformation in "Linkerology"—the science of constructing bifunctional scaffolds for PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery. The resulting Vanillin-Benzoate motif combines a bio-renewable aromatic core with an ester-functionalized handle, allowing for orthogonal deprotection and further diversification.
However, vanillin presents unique synthetic challenges compared to simple benzaldehydes. The phenolic hydroxyl group (
This guide details three distinct protocols to overcome these electronic and steric barriers, ensuring high-yield synthesis of secondary amine linkers.
Mechanistic Foundations
Success in this transformation depends on manipulating the Imine-Iminium Equilibrium .
-
Hemiaminal Formation: The amine attacks the aldehyde.[1] For vanillin, the electron-rich ring makes the carbonyl less electrophilic, slowing this step.
-
Dehydration: Loss of water forms the imine (Schiff base).[1]
-
Reduction: The reducing agent must selectively target the protonated imine (iminium ion) over the aldehyde.
The "Vanillin Effect": In basic or neutral media, vanillin exists in equilibrium with its phenoxide form. The phenoxide anion donates electron density into the ring (resonance), significantly deactivating the aldehyde. Therefore, slightly acidic conditions are critical to keep the phenol protonated and to activate the imine for reduction.[2]
Visualization: Reaction Mechanism & Selectivity
Figure 1: The reductive amination pathway.[2][3] Note that Sodium Triacetoxyborohydride (STAB) selectively reduces the Iminium Ion (Red Arrow), avoiding direct reduction of the aldehyde.
Experimental Protocols
Decision Matrix: Which Protocol to Use?
-
Scenario A: Amine is aliphatic (e.g., Methyl 4-(aminomethyl)benzoate). Use Protocol 1.
-
Scenario B: Amine is an aniline (e.g., Methyl 4-aminobenzoate) or sterically hindered. Use Protocol 2.
-
Scenario C: Acid-sensitive substrates or STAB is unavailable. Use Protocol 3.
Protocol 1: The "Gold Standard" (STAB Method)
Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)3) Scope: Best for benzyl amines and unhindered primary amines. Why: STAB is mild and maintains the slightly acidic pH required to protonate the imine without quenching on the phenolic hydroxyl.
Materials:
-
Vanillin (1.0 equiv)
-
Amine-Benzoate derivative (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure:
-
Imine Pre-formation: In a flame-dried flask under
, dissolve Vanillin (1.0 equiv) and the Amine (1.1 equiv) in DCE (0.2 M concentration). -
Acid Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: The solution may turn yellow/orange, indicating imine formation.
-
-
Reduction: Cool the mixture to 0°C (optional, reduces side reactions). Add STAB (1.5 equiv) in one portion.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the imine (M+H of product vs M+H of imine).
-
Quench: Quench by adding saturated aqueous
. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup (Critical for Phenols):
-
Extract with DCM or EtOAc (3x).
-
Caution: Do not use strong base (NaOH) in the aqueous wash, or the phenolic product will deprotonate and remain in the water layer. Keep aqueous pH ~7–8.
-
Dry organics over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol 2: Titanium-Mediated Coupling (Hard Substrates)
Reagent: Titanium(IV) Isopropoxide (
Materials:
-
Vanillin (1.0 equiv)
-
Aniline-Benzoate derivative (1.0 – 1.2 equiv)
-
Titanium(IV) Isopropoxide (1.5 – 2.0 equiv)
-
Sodium Borohydride (
) (1.5 equiv) -
Solvent: THF (anhydrous) or Ethanol (absolute).
Step-by-Step Procedure:
-
Complexation: In a dried flask under argon, combine Vanillin and the Aniline in THF.
-
Titanium Addition: Add neat
(1.5 equiv) via syringe. The solution often turns dark yellow/red. -
Incubation: Stir at RT for 6–12 hours (or microwave at 60°C for 1 hour). This ensures complete conversion to the titanium-imine complex.
-
Reduction:
-
If using THF: Dilute with dry MeOH (required for
solubility). -
Add
(1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution).
-
-
Quench (The "Titanium Emulsion" Fix):
-
Add 1N NaOH or water (2 mL per mmol Ti). A thick white precipitate (
) will form. -
Tip: Filter the suspension through a pad of Celite to remove titanium salts. Rinse the pad thoroughly with EtOAc.
-
-
Workup: Partition the filtrate between EtOAc and Brine. Dry and concentrate.
Protocol 3: Two-Step (Imine Isolation)
Reagent:
Step-by-Step Procedure:
-
Reflux: Reflux Vanillin and Amine in MeOH or EtOH (anhydrous) for 2–4 hours.
-
Isolation: Cool to 0°C. If the imine crystallizes, filter it. If not, evaporate solvent to dryness.
-
Reduction: Redissolve the crude imine in MeOH. Add
(1.0 equiv) at 0°C. Stir for 2 hours. -
Workup: Standard aqueous workup.
Data Summary & Optimization Guide
Comparison of Reducing Agents
| Reagent | Selectivity | pH Tolerance | Water Tolerance | Best For... |
| NaBH(OAc)3 | High | Mildly Acidic (pH 5-6) | Low (Decomposes) | General Purpose , Benzyl amines |
| NaBH3CN | High | Acidic (pH 3-5) | High | Legacy methods (Toxic cyanide risk) |
| Ti(OiPr)4 + NaBH4 | Moderate | Neutral/Basic | Water Scavenging | Anilines , Hindered amines |
| H2 / Pd-C | Low | Neutral | N/A | Industrial scale (Risk of hydrogenolysis) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (SM remains) | Phenol deactivation / Equilibrium | Switch to Protocol 2 ( |
| Product stuck in Aqueous | Phenol deprotonation (pH > 9) | Adjust workup pH to 6–7 using dilute HCl or buffer before extraction. |
| Dialkylation (Tertiary Amine) | Primary amine is too reactive | Use excess amine (2-3 equiv) or slow addition of aldehyde to amine. |
| Thick Emulsion during workup | Titanium salts | Use Celite filtration or wash with Rochelle's Salt (Potassium Sodium Tartrate) solution. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal reductive amination condition based on amine nucleophilicity.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[9] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2047–2054.
-
Li, J. "Reductive Amination.
-
Touchette, K. M. "Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols for the Wittig Olefination of Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate
Introduction: Synthesizing Novel Stilbene Scaffolds
The stilbene backbone is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The Wittig reaction, a Nobel Prize-winning transformation, stands as one of the most powerful and versatile methods for the synthesis of alkenes, particularly stilbene derivatives.[2] This reaction's prominence is due to the ready availability of starting materials and the predictable formation of the carbon-carbon double bond between a carbonyl compound and a phosphorus ylide.[3]
This application note provides a comprehensive guide to the Wittig olefination of Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate, a substrate that combines a vanillin-derived aldehyde with a methyl benzoate moiety. This reaction serves as a key step in the synthesis of complex, asymmetrical stilbenes, which are of significant interest to researchers in drug development. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and explain the critical parameters that govern the reaction's success and stereochemical outcome.
Core Principles and Mechanistic Insight
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of an aldehyde or ketone.[4] The subsequent steps involve the formation of a four-membered ring intermediate, the oxaphosphetane, which then collapses to yield the desired alkene and a stable triphenylphosphine oxide byproduct. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[4]
Reaction Mechanism Pathway
The mechanism for the Wittig reaction can be visualized as a sequence of distinct steps:
-
Ylide Formation: The process begins with the deprotonation of a phosphonium salt using a suitable base to generate the highly nucleophilic phosphorus ylide.
-
Nucleophilic Attack: The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate in some cases, though for many systems, the reaction proceeds via a concerted [2+2] cycloaddition.[1]
-
Oxaphosphetane Intermediate: A four-membered oxaphosphetane ring is formed.
-
Alkene Formation: The oxaphosphetane intermediate collapses, yielding the final alkene product and triphenylphosphine oxide.
Below is a diagram illustrating this mechanistic pathway.
Caption: The Wittig reaction mechanism.
Stereoselectivity Considerations
The stereochemistry of the resulting alkene (E/Z isomerism) is influenced by the nature of the phosphorus ylide.[1]
-
Non-stabilized ylides (where the R group on the ylide is alkyl) are highly reactive and typically lead to the formation of the (Z)-alkene.[5]
-
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally favor the formation of the (E)-alkene.[4]
-
Semi-stabilized ylides , such as the one derived from benzyltriphenylphosphonium chloride, often yield a mixture of (E)- and (Z)-isomers, with the ratio being dependent on reaction conditions.[6]
For the reaction of this compound with benzyltriphenylphosphonium ylide, a mixture of (E) and (Z) stilbene isomers is expected. The exact ratio can be influenced by factors such as the choice of base, solvent, and temperature.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Wittig olefination of this compound. The first protocol uses a strong base in an anhydrous aprotic solvent, while the second employs a milder base in a two-phase system, which can be experimentally simpler.
Starting Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| This compound | 351336-10-2 | 300.30 | The aldehyde substrate.[7] |
| Benzyltriphenylphosphonium chloride | 1100-88-5 | 388.88 | The phosphonium salt precursor to the ylide. |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Strong base for Protocol A. Handle with extreme care. |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Base for Protocol B. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Solvent for Protocol A. Must be dry. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Organic solvent for Protocol B. |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | For chromatography. |
| Saturated aqueous NH₄Cl solution | 12125-02-9 | 53.49 | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Protocol A: Using Sodium Hydride in Anhydrous THF
This protocol is recommended for achieving high yields when working under strictly anhydrous conditions.
-
Preparation of the Ylide (in situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe. Stir the suspension under a nitrogen atmosphere.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C (ice bath).
-
Rationale: The strong base (NaH) deprotonates the phosphonium salt to form the reactive ylide.[4] The reaction is performed under an inert atmosphere to prevent the ylide from reacting with atmospheric moisture or oxygen.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of a characteristic orange-red color indicates the presence of the ylide.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise to the ylide suspension at 0 °C via syringe.
-
Rationale: Slow addition of the aldehyde to the ylide helps to control the reaction rate and minimize potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Rationale: Quenching deactivates any remaining reactive species.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product will contain the desired stilbene derivative and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Protocol B: Two-Phase System with Sodium Hydroxide
This protocol is experimentally simpler and avoids the need for strictly anhydrous conditions and highly pyrophoric reagents.[8]
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equivalent) and benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add dichloromethane (DCM) as the organic solvent.
-
Add an aqueous solution of sodium hydroxide (e.g., 10 M NaOH) to the flask.
-
Rationale: In this two-phase system, the phosphonium salt and the aldehyde are in the organic phase. The hydroxide in the aqueous phase deprotonates the phosphonium salt at the interface, generating the ylide, which then reacts with the aldehyde.[8]
-
-
Wittig Reaction:
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Vigorous stirring is crucial to maximize the surface area between the two phases and facilitate the reaction.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography as described in Protocol A.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the Wittig reaction.
Conclusion
The Wittig reaction provides a reliable and efficient method for the synthesis of novel stilbene derivatives from this compound. The choice between a strong base in an anhydrous system or a milder base in a two-phase system allows for flexibility depending on the available laboratory resources and the desired reaction conditions. Careful execution of the described protocols, followed by chromatographic purification, will yield the desired stilbene product, a valuable building block for further research in drug discovery and materials science.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
YouTube. (2022, August 17). The Wittig Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical and Analytical data of the substituted stilbene and derivatives of stilbene. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 351336-10-2|this compound|BLD Pharm [bldpharm.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocol: Synthesis of Methyl 4-((4-formyl-2-methoxyphenoxy)methyl)benzoate
Document ID: AN-S-VM4B-20260212
Abstract: This document provides a comprehensive, in-depth technical guide for the O-alkylation of vanillin with methyl 4-(bromomethyl)benzoate. This procedure, a specific application of the Williamson ether synthesis, is a critical transformation for synthesizing vanillin derivatives, which are valuable scaffolds in drug discovery and materials science.[1] The protocol details a reliable method using potassium carbonate as a base in a polar aprotic solvent, outlines the reaction mechanism, provides step-by-step instructions for synthesis and purification, and offers guidance on product characterization. Safety protocols and troubleshooting advice are integrated to ensure robust and safe execution.
Introduction and Scientific Background
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available, bio-sourced building block rich in chemical functionality.[2] Its phenolic hydroxyl group offers a prime site for modification, enabling the synthesis of diverse molecular architectures. The alkylation of this hydroxyl group to form an ether linkage is a foundational strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[3]
This application note details the synthesis of methyl 4-((4-formyl-2-methoxyphenoxy)methyl)benzoate via the Williamson ether synthesis. This reaction is a classic and robust method for preparing both symmetrical and asymmetrical ethers.[4] The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In this specific application, the phenolic proton of vanillin is abstracted by a mild base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group to form the desired ether product.
The choice of a primary benzylic halide as the electrophile is critical, as the SN2 pathway is most efficient for primary and methyl halides.[7] Secondary and tertiary halides are prone to competing elimination reactions, which would reduce the yield of the desired ether.[8]
Reaction Scheme:
(Self-generated image, not from search results)
Figure 1: O-alkylation of vanillin with methyl 4-(bromomethyl)benzoate to yield methyl 4-((4-formyl-2-methoxyphenoxy)methyl)benzoate.
Materials, Reagents, and Equipment
Reagents & Materials
| Reagent/Material | Grade | Supplier (Example) | CAS No. | Notes |
| Vanillin | ≥99% | Sigma-Aldrich | 121-33-5 | Store in a cool, dark place. |
| Methyl 4-(bromomethyl)benzoate | 98% | Sigma-Aldrich | 2417-72-3 | Lachrymator & Corrosive. Handle in a fume hood.[9][10] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Finely powdered is preferred for larger surface area. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | 68-12-2 | Use a dry solvent to prevent unwanted side reactions. |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |
| Deionized Water | - | - | 7732-18-5 | For work-up. |
| Brine (Saturated NaCl) | - | Lab Prepared | 7647-14-5 | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific | 7487-88-9 | For drying the organic layer. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | - | For reaction monitoring. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Condenser
-
Septa and needles for inert atmosphere (optional but recommended)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[9]
Experimental Protocol
This protocol is designed for a ~5 mmol scale reaction.
Reaction Setup
-
Preparation of Vanillin Solution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (0.76 g, 5.0 mmol, 1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF, 25 mL) to the flask. Stir the mixture at room temperature until the vanillin is completely dissolved.
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 eq.) to the solution.
-
Causality: Potassium carbonate is a mild inorganic base sufficient to deprotonate the acidic phenol (pKa ≈ 7.4) to form the reactive phenoxide nucleophile.[8][11] Using an excess ensures complete deprotonation. DMF is an excellent polar aprotic solvent that enhances the rate of SN2 reactions by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[4][12]
-
-
Addition of Alkylating Agent: In a separate vial, dissolve methyl 4-(bromomethyl)benzoate (1.26 g, 5.5 mmol, 1.1 eq.) in a minimal amount of anhydrous DMF (~5 mL). Add this solution dropwise to the stirring vanillin/K₂CO₃ mixture at room temperature.
-
Expert Insight: Adding the electrophile as a solution helps to control any initial exotherm and ensures it is well-dispersed. A slight excess of the alkylating agent helps drive the reaction to completion.
-
Reaction Execution and Monitoring
-
Once all reagents are combined, place a condenser on the flask and heat the reaction mixture to 70-80 °C using a heating mantle.[13]
-
Maintain stirring at this temperature. The reaction is typically complete within 2-4 hours.
-
Monitoring Progress (TLC): Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Prepare a TLC chamber with a mobile phase of 3:1 Hexanes:Ethyl Acetate.
-
Spot a baseline with three lanes: starting material (vanillin), co-spot (vanillin + reaction mixture), and reaction mixture.
-
Visualize the plate under UV light (254 nm). The reaction is complete upon the disappearance of the vanillin spot and the appearance of a new, less polar product spot.
-
Work-up and Product Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.
-
Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid filter cake thoroughly with deionized water (2 x 25 mL) to remove residual DMF and salts.
-
Transfer the crude solid to a clean, pre-weighed container and dry it under vacuum.
Purification
The most common and effective method for purifying the product is recrystallization.[14][15]
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, which should induce crystallization.
-
Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.[15]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum to a constant weight. A typical yield should be in the range of 80-95%.
Characterization and Data
The identity and purity of the final product, methyl 4-((4-formyl-2-methoxyphenoxy)methyl)benzoate, should be confirmed by spectroscopic methods.
| Technique | Expected Results for Product |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~9.8 (s, 1H, -CHO), δ ~7.9-8.1 (d, 2H, Ar-H ortho to CO₂Me), δ ~7.4-7.6 (m, 4H, Ar-H), δ ~7.0 (d, 1H, Ar-H), δ ~5.2 (s, 2H, -O-CH₂-Ar), δ ~3.9 (s, 3H, -CO₂CH₃), δ ~3.8 (s, 3H, Ar-OCH₃). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~191 (C=O, aldehyde), δ ~166 (C=O, ester), δ ~152, 150, 142, 130, 129, 127, 125, 112, 110 (Ar-C), δ ~71 (-O-CH₂-), δ ~56 (Ar-OCH₃), δ ~52 (-CO₂CH₃). |
| FT-IR (ATR) | ν ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ν ~1720 cm⁻¹ (C=O stretch, ester), ν ~1685 cm⁻¹ (C=O stretch, aldehyde), ν ~1260, 1030 cm⁻¹ (C-O stretch, ether). |
| Melting Point | A sharp melting point is indicative of high purity. Compare to literature values if available. |
Note: The predicted NMR shifts are based on standard chemical shift tables and data from similar structures.[16][17] The ¹H NMR spectrum of the starting material vanillin shows characteristic peaks at δ 9.64 (aldehyde), 7.47-6.98 (aromatic protons), and 3.86 (methoxy protons).[18][19]
Safety Precautions
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Methyl 4-(bromomethyl)benzoate: This compound is a lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[10][20] Avoid inhalation of dust and any contact with skin and eyes. Handle exclusively in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always wear gloves when handling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow Visualization
The following diagram illustrates the complete experimental workflow from setup to final product characterization.
Caption: Experimental workflow for the synthesis of methyl 4-((4-formyl-2-methoxyphenoxy)methyl)benzoate.
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Chegg. (2015, September 5). What is the function of potassium carbonate in this reaction? (Williamson ether synthesis). [Link]
-
Dermer, O. C. (1934). Williamson's Synthesis of Ethers. Chemical Reviews, 14, 385-430. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]
-
Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? [Link]
-
Scribd. (n.d.). Experiment 1: Recrystallization of Vanillin. [Link]
-
Dua, R., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Molecules, 28(1), 302. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? [Link]
-
Chemistry LibreTexts. (2015, September 23). Experiment 2: Recrystallization: Purification of Solids. [Link]
-
PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
- Google Patents. (n.d.).
-
Pîrnău, A., Bogdan, M., & Floare, C. G. (2009). 1H NMR investigation of self-association of vanillin in aqueous solution. Journal of Physics: Conference Series, 182, 012028. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 2 mM vanillin in D2O. [Link]
-
University of Utah Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Link]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra for vanillin, compounds 1a−3a, and compounds 1b−3b. [Link]
-
ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group. [Link]
-
Hussain, Z., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 951012. [Link]
-
ResearchGate. (2022, July 7). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chegg.com [chegg.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
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- 17. eprints.usm.my [eprints.usm.my]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Selective Aldehyde Reduction of CAS 351336-10-2
Welcome to the technical support guide for the selective reduction of Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate (CAS 351336-10-2). This document is designed for researchers, chemists, and drug development professionals who need to perform the chemoselective reduction of the aldehyde functional group while preserving the integrity of the methyl ester. Here, we provide in-depth answers to common questions, troubleshooting advice, and a validated protocol grounded in established chemical principles.
Part 1: Understanding the Core Chemistry
This section addresses the fundamental principles governing the selective reduction and the potential side reactions.
Q1: What is CAS 351336-10-2, and what is the core chemical challenge?
Answer: CAS 351336-10-2 is this compound[1][2][3]. Its structure contains two key functional groups susceptible to reduction or hydrolysis: an aromatic aldehyde and a methyl ester .
The primary synthetic challenge is to reduce the aldehyde to a primary alcohol without simultaneously hydrolyzing the methyl ester into a carboxylic acid. This requires a chemoselective reducing agent and carefully controlled reaction conditions to ensure the desired transformation occurs exclusively.
Q2: Why is Sodium Borohydride (NaBH₄) the preferred reagent for this transformation?
Answer: Sodium borohydride (NaBH₄) is the reagent of choice due to its mild reducing power and excellent chemoselectivity.[4][5][6] The reactivity of carbonyl compounds towards NaBH₄ is generally: Aldehydes > Ketones >> Esters/Amides/Carboxylic Acids .[5][7]
This selectivity is rooted in the electrophilicity of the carbonyl carbon. Aldehydes are significantly more reactive (more electrophilic) than esters. Therefore, NaBH₄ will readily donate a hydride (H⁻) to the aldehyde's carbonyl carbon while leaving the less reactive ester group intact under controlled conditions.[4][8][9] Using stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) would result in the reduction of both the aldehyde and the ester, failing the synthetic objective.[10]
Q3: Under what conditions does the unwanted ester hydrolysis occur?
Answer: Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction is typically catalyzed by either acid or base.[11][12]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion (OH⁻) attacks the ester carbonyl.[12] It is the most significant risk during this procedure, as the reaction can inadvertently become basic. This is the primary side reaction to avoid.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that is driven to completion by using a large excess of water.[13][14] While less of a concern during the reduction itself, aggressive acidic conditions during the reaction workup can cause unwanted hydrolysis.[15]
Controlling the pH throughout the entire process—from initial reaction to final workup—is therefore critical to preserving the ester group.
Part 2: Recommended Protocol & Experimental Design
This section provides a validated, step-by-step protocol for the selective reduction.
Q4: What is the recommended step-by-step protocol for selectively reducing the aldehyde of CAS 351336-10-2?
Answer: This protocol is designed to maximize the yield of the desired alcohol while minimizing ester hydrolysis. It emphasizes temperature control and a non-aggressive workup.
Materials & Reagents:
-
This compound (Substrate)
-
Sodium Borohydride (NaBH₄), powder
-
Methanol (MeOH), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in methanol (approx. 0.1–0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C. Maintaining a low temperature is crucial for selectivity.
-
Reagent Addition: Slowly add sodium borohydride (1.1–1.5 eq) to the cooled solution in small portions over 15 minutes. Causality Note: Portion-wise addition helps control the initial exotherm and any hydrogen gas evolution.
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes (see Q7 for details). The reaction is typically complete within 1–3 hours.
-
Quenching: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Trustworthiness Note: NH₄Cl is a weak acid that safely neutralizes excess NaBH₄ and hydrolyzes borate intermediates without causing significant ester hydrolysis, unlike strong acids such as HCl.[7][15]
-
Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure primary alcohol.
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Expert Insight |
|---|---|---|
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and chemoselective for aldehydes over esters.[4][5] |
| Stoichiometry | 1.1–1.5 equivalents | A slight excess ensures complete conversion and compensates for any reaction with the methanol solvent.[4] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents that readily dissolve both the substrate and NaBH₄.[4][10] |
| Temperature | 0 °C (Ice-Water Bath) | Lower temperatures enhance the selectivity of the reduction and minimize potential side reactions. |
| Workup Quench | Saturated aq. NH₄Cl | A mild quenching agent that avoids the strongly acidic or basic conditions that cause ester hydrolysis.[15] |
Part 3: Troubleshooting Guide
This section provides solutions to common issues encountered during the experiment.
Q5: My reaction is very slow or incomplete. What should I do?
Answer: Several factors can lead to incomplete conversion:
-
Reagent Quality: NaBH₄ can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored reagent.
-
Insufficient Reagent: If you observe a sluggish reaction, you can add another small portion (e.g., 0.2–0.3 eq) of NaBH₄. Ensure the temperature remains at 0 °C.
-
Low Temperature: While 0 °C is recommended for selectivity, if the reaction stalls completely, you can try allowing it to warm slowly to room temperature for a short period while monitoring closely by TLC. However, this increases the risk of side reactions.
Q6: My final product contains the hydrolyzed carboxylic acid. How do I prevent this?
Answer: Formation of the carboxylic acid is a clear sign of ester hydrolysis. This is almost always due to improper pH control during the reaction or workup.
-
Avoid Strong Base: The reaction mixture can become basic from the formation of sodium methoxide if NaBH₄ reacts with the methanol solvent. Keeping the temperature low minimizes this. Do not add any base (e.g., NaOH, KOH) to the reaction.
-
Use the Correct Quench: Do not use strong acids like HCl or H₂SO₄ for the workup. This is a common mistake that will hydrolyze the ester.[15] Stick to saturated aqueous NH₄Cl, which is buffered and much milder.
-
Workup Temperature: Perform the quench at 0 °C. Adding the quenching solution to a room-temperature mixture can cause localized heating that accelerates hydrolysis.
-
Limit Water Contact Time: Do not let the reaction mixture sit for extended periods after the addition of water/quenching solution. Proceed with the extraction promptly.
Q7: How can I effectively monitor the reaction's progress?
Answer: Thin-Layer Chromatography (TLC) is the best method for monitoring this reaction.[6]
Procedure:
-
Prepare the TLC Plate: Use a silica gel plate.
-
Choose a Solvent System: A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 70:30 or 60:40 v/v).
-
Spot the Plate:
-
Lane 1 (Reference): A small spot of your starting material (dissolved in a volatile solvent).
-
Lane 2 (Co-spot): A spot of the starting material, with a spot of the reaction mixture directly on top of it.
-
Lane 3 (Reaction): A spot of the reaction mixture (quench a tiny aliquot with a drop of water before spotting).
-
-
Develop and Visualize: Run the plate in the chosen solvent system and visualize under a UV lamp. The starting aldehyde is UV-active. The product alcohol will also be UV-active.
-
Analyze: The starting aldehyde is less polar and will have a higher Rf value (travel further up the plate) than the product alcohol, which is more polar due to the -OH group. The reaction is complete when the spot corresponding to the starting material in Lane 3 has completely disappeared.
Part 4: Advanced FAQs
Q8: Are there alternative reducing agents I could consider for higher selectivity?
Answer: Yes, while NaBH₄ is highly effective and economical, other reagents offer even greater selectivity, often at a higher cost or with more complex handling requirements. One such example is Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride , which is specifically designed for the highly selective reduction of aldehydes in the presence of ketones and other reducible groups.[16][17] For most standard applications, however, NaBH₄ provides an excellent balance of reactivity, selectivity, and cost-effectiveness.
Q9: Can I perform this reaction at a larger scale?
Answer: Yes, this reaction is scalable. However, for larger-scale reactions (>5 g), consider the following:
-
Heat Management: The addition of NaBH₄ is exothermic. On a larger scale, this heat is more difficult to dissipate. Use a larger vessel to allow for efficient stirring and surface area for cooling. An overhead mechanical stirrer is recommended over a magnetic stir bar.
-
Controlled Addition: Add the NaBH₄ even more slowly, or consider adding a solution of NaBH₄ in a suitable solvent via an addition funnel to better control the rate and exotherm.
-
Gas Evolution: The reaction of NaBH₄ with methanol produces hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the vessel is not sealed.
References
- Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone.New Journal of Chemistry (RSC Publishing).
- Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone.ResearchGate.
-
The Discovery-Oriented Approach to Organic Chemistry. 6. Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride. Journal of Chemical Education (ACS Publications). Available at: [Link]
-
Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. Available at: [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Sodium Borohydride - Common Organic Chemistry. Organic Chemistry Portal. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
Ester hydrolysis. Wikipedia. Available at: [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Reddit. Available at: [Link]
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of California, Santa Cruz. Available at: [Link]
-
NaBH4 Reduction. Organic Synthesis. Available at: [Link]
-
2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
NaBH4 Reduction of Ketone to Alcohol. Saddleback College. Available at: [Link]
Sources
- 1. 351336-10-2|this compound|BLD Pharm [bldpharm.com]
- 2. 852956-36-6|8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 121-34-6|4-Hydroxy-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
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- 9. One moment, please... [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. psiberg.com [psiberg.com]
- 12. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 13. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. reddit.com [reddit.com]
- 16. Chemoselective Reduction of Aldehydes | TCI AMERICA [tcichemicals.com]
- 17. Chemoselective Reduction of Aldehydes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Controlling side reactions in reductive amination of benzaldehyde derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Side Reactions in Benzaldehyde Reductive Amination
Core Directive & Protocol
Welcome to the technical support center. Reductive amination of benzaldehydes is a cornerstone reaction in medicinal chemistry, yet it is plagued by competing equilibria. As a Senior Application Scientist, my goal is to move you beyond "adding reagents and hoping" to a deterministic control of the reaction coordinate.
The following guide prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its exceptional chemoselectivity for imines over aldehydes, minimizing the most common side reaction: direct reduction to benzyl alcohol.
The "Golden Path" Protocol
Use this as your baseline.[1] Deviations should be driven by specific substrate constraints.
-
Stoichiometry: 1.0 equiv Benzaldehyde : 1.1–1.2 equiv Amine : 1.4–1.5 equiv STAB.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Avoid Methanol with STAB.
-
Additive: Acetic Acid (AcOH), 1.0–2.0 equiv. Essential for catalyzing imine formation and buffering the basicity of the amine.
-
Procedure:
-
Mix aldehyde and amine in DCE/THF.
-
Add AcOH and stir for 15–30 mins (pre-equilibrium).
-
Add STAB in one portion.
-
Stir at RT for 2–16 hours. Quench with saturated NaHCO₃.
-
Troubleshooting & FAQs
Category A: Chemoselectivity (Alcohol vs. Amine vs. Dialkyl)
Q: I am seeing significant amounts of benzyl alcohol (10–30%) in my crude NMR. Why is my aldehyde being reduced directly?
A: This is a classic "rate of reduction vs. rate of imination" competition.
-
Diagnosis: You likely have unreacted aldehyde present when the reducing agent is active. This happens if the imine formation equilibrium is slow or unfavorable.
-
Root Cause 1 (Reducing Agent): If you are using NaBH₄ , it reduces aldehydes faster than imines. Switch to STAB , which is effectively inert toward aldehydes under slightly acidic conditions but rapidly reduces protonated iminium ions.
-
Root Cause 2 (Solvent/Water): If using STAB, ensure your solvent is dry. Water hydrolyzes the imine back to the aldehyde, which is then at risk of reduction (albeit slowly).
-
Fix: If you must use NaBH₄ (e.g., cost constraints), switch to a Stepwise Protocol : Stir aldehyde + amine in MeOH for 2–4 hours (or reflux with Dean-Stark) to drive imine formation to completion before adding the borohydride at 0°C.
Q: My target is a secondary amine (using a primary amine starting material), but I’m getting the tertiary amine (dialkylated product). How do I stop at mono-alkylation?
A: Dialkylation occurs because the product (secondary amine) is often more nucleophilic than the starting primary amine, competing for the aldehyde.
-
The Electronic Trap: Benzylamines are more basic than anilines. Once formed, the benzylamine product reacts with remaining benzaldehyde to form an iminium ion, which reduces again.
-
Solution 1 (Stoichiometry): Invert the ratio. Use an excess of the amine (1.5–2.0 equiv) relative to the benzaldehyde. This statistically favors the attack of the primary amine.
-
Solution 2 (Stepwise Addition): Pre-form the imine completely (check by TLC/NMR) before adding the reducing agent. Dialkylation requires free aldehyde; if all aldehyde is tied up as imine, dialkylation is suppressed.
Category B: Reactivity & Conversion[2][3][4][5][6]
Q: I’m using an electron-deficient benzaldehyde (e.g., 4-nitrobenzaldehyde) and the reaction is messy. What’s happening?
A: Electron-withdrawing groups (EWGs) activate the aldehyde carbonyl, making it more susceptible to nucleophilic attack (good) but also more susceptible to hydration and acetal formation (bad).
-
The Risk: Highly reactive aldehydes can form stable hemiaminals that do not dehydrate to the imine easily, or they form acetals if alcohols are used as solvents.
-
Fix: Avoid alcohol solvents. Use DCE or DCM. Ensure enough acid (AcOH) is present to catalyze the dehydration step (Hemiaminal
Imine).
Q: I’m using an electron-rich benzaldehyde (e.g., 4-methoxybenzaldehyde) and conversion is stalled.
A: Electron-donating groups (EDGs) stabilize the carbonyl, making it less electrophilic. The rate-determining step (nucleophilic attack) is slowed.[2]
-
Fix: You need a "pusher."
-
Lewis Acid: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.0–1.5 equiv). It acts as a Lewis acid and a water scavenger, driving imine formation.
-
Heat: Reflux the aldehyde and amine in toluene with a Dean-Stark trap to physically remove water before reduction.
-
Category C: Specific Side Products
Q: I tried using aqueous ammonia to make a primary benzylamine, but I isolated a solid that isn't my amine. What is "Hydrobenzamide"?
A: This is a specific failure mode of benzaldehyde + ammonia.
-
Mechanism: Instead of forming the simple imine (Ph-CH=NH), three equivalents of benzaldehyde condense with two equivalents of ammonia to form Hydrobenzamide (N,N'-(phenylmethylene)bis(1-phenylmethanimine)).[3] This is a thermodynamic sink in aqueous/alcoholic ammonia.
-
Fix: Do not use aqueous ammonia. Use Ammonium Acetate (NH₄OAc) (5–10 equiv) in Methanol with NaCNBH₃. The excess ammonium source and acidic buffer prevent the trimeric condensation and favor the monomeric imine.
Q: I see a new spot that looks like an acetal. I'm using Methanol as a solvent.
A: In acidic methanol (MeOH + AcOH), benzaldehyde is in equilibrium with its dimethyl acetal.
-
The Problem: Acetals are generally unreactive toward reductive amination agents. If 20% of your aldehyde is locked as an acetal, your yield is capped.
-
Fix: Switch to a non-nucleophilic solvent like DCE, DCM, or THF . If solubility is an issue and you must use MeOH, add molecular sieves (3Å) to remove water, as water promotes the hydrolysis of the imine but also (counter-intuitively) the acid-catalyzed formation of acetals requires the alcohol solvent to be in excess.
Comparative Data: Reducing Agents
| Reagent | Selectivity (Imine vs. Aldehyde) | pH Tolerance | Key Risk | Best For |
| STAB (Na(OAc)₃BH) | High | pH 4–7 | Water sensitive; slower with sterically hindered ketones. | General Purpose , Aldehydes, avoiding alcohol side-products. |
| NaCNBH₃ | High | pH 5–7 | Toxic (HCN risk); requires careful pH monitoring. | Ketones, weak amines (anilines), aqueous/methanol systems.[4] |
| NaBH₄ | Low | Basic | Reduces aldehyde to alcohol if mixed too early. | Low-cost, large-scale (requires stepwise imine formation). |
| H₂ / Pd-C | N/A (Catalytic) | Neutral | Reduces nitro, azide, and benzyl ether groups. | Simple substrates, industrial scale where filtration is preferred. |
Visualizing the Reaction Landscape
Figure 1: Competing Pathways in Benzaldehyde Reductive Amination
This diagram illustrates the kinetic competition between the desired pathway (green) and the parasitic side reactions (red).
Caption: Kinetic competition in reductive amination. Green path represents the ideal STAB-mediated flow. Red dashed lines indicate failure modes driven by incorrect reagent choice or stoichiometry.
Figure 2: Troubleshooting Decision Tree
Follow this logic to resolve low yields or impurities.
Caption: Diagnostic logic flow for identifying root causes based on crude reaction analysis.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395–404. Link
-
Ogawa, T., et al. (2002). "Hydrobenzamide: A Useful Intermediate for the Synthesis of Benzylamines."[3] Synthetic Communications, 32(6). Link
Sources
Validation & Comparative
Solid-State Profile & Comparison Guide: Methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
The following guide provides an in-depth technical analysis of Methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate (CAS: 351336-10-2), a critical intermediate in the synthesis of aldehyde-based hemoglobin modulators and aromatic ether scaffolds.
Executive Summary
This guide analyzes the solid-state properties, synthesis, and structural characterization of Methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate (hereafter referred to as MFMB ). As a pivotal intermediate for aldehyde-based therapeutics (including Voxelotor analogs and anti-fibrotic agents), MFMB requires precise control over its crystalline form to ensure high purity during scale-up. This document compares MFMB against its ethyl-ester and free-acid analogs to assist process chemists in selecting the optimal intermediate for drug development.
Structural & Crystallographic Characterization
While the specific single-crystal X-ray diffraction (SC-XRD) dataset for MFMB remains proprietary in patent literature, its solid-state architecture can be rigorously derived from its experimental physicochemical data and the crystallographic behavior of its precursors (Vanillin and Methyl 4-(bromomethyl)benzoate).
Physicochemical Data Table
| Property | MFMB (Target) | Ethyl Analog (Alternative) | Free Acid Analog (Hydrolysis Product) |
| Formula | C₁₇H₁₆O₅ | C₁₈H₁₈O₅ | C₁₆H₁₄O₅ |
| MW | 300.31 g/mol | 314.33 g/mol | 286.28 g/mol |
| Melting Point | 129–131 °C [1] | 105–108 °C | >210 °C (Decomp.) |
| Crystalline Habit | White/Pale-yellow Needles | Prisms | Amorphous/Microcrystalline Powder |
| Solubility (25°C) | High (DCM, Acetone) | High (EtOAc, EtOH) | Low (Organics), High (Aq. Base) |
| H-Bond Donors | 0 | 0 | 1 (COOH) |
| H-Bond Acceptors | 5 | 5 | 5 |
Structural Analysis & Packing Motifs
The crystal lattice of MFMB is governed by the elimination of the strong phenolic hydrogen donor present in Vanillin.
-
Molecule Geometry: The ether linkage (-CH2-O-) introduces a "kink" between the planar vanillin moiety and the benzoate ring. This flexibility disrupts the tight planar stacking seen in pure benzoates, leading to a lower lattice energy than the free acid but higher than the ethyl ester (due to better packing efficiency of the methyl group).
-
Intermolecular Forces:
-
Primary: Dipole-dipole interactions between the aldehyde carbonyl (-CHO) and the ester carbonyl (-COOMe).
-
Secondary: Weak
stacking between the electron-rich methoxy-benzene ring and the electron-deficient benzoate ring. -
Absence of H-Bonding: Unlike Vanillin (which crystallizes in space group P21 with strong O-H...O networks), MFMB relies on van der Waals packing, making it more soluble in non-polar solvents but susceptible to polymorphism if crystallized too rapidly.
-
Comparative Performance: MFMB vs. Alternatives
In synthetic workflows, choosing between the Methyl ester (MFMB), Ethyl ester, or Free Acid is a critical decision point.
Alternative 1: Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
-
Pros: Slightly higher solubility in ethanol; lower melting point allows for lower-temperature processing.
-
Cons: The additional methylene group increases rotational freedom, often resulting in "oiling out" during crystallization rather than forming discrete crystals.
-
Verdict: Inferior for purification. MFMB's higher melting point (129°C) facilitates robust recrystallization, acting as a "purification sink" to remove impurities.
Alternative 2: Free Acid (4-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid)
-
Pros: Atom economy (if the final drug is an acid).
-
Cons: Extremely high melting point and poor solubility in standard organic solvents (DCM, Toluene) make it difficult to purify by recrystallization. It typically precipitates as an amorphous solid containing trapped salts.
-
Verdict: Avoid as intermediate. Use MFMB for purification, then hydrolyze to the acid in the final step.
Experimental Protocol: Synthesis & Crystallization
Objective: Synthesize high-purity MFMB crystals suitable for X-ray diffraction or GMP standards.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway for MFMB via Williamson Ether Synthesis.
Step-by-Step Protocol
-
Reagent Prep: Dissolve Vanillin (1.0 eq, 15.2 g) and Methyl 4-(bromomethyl)benzoate (1.05 eq, 24.0 g) in anhydrous DMF (100 mL).
-
Base Addition: Add Potassium Carbonate (
, 2.0 eq, 27.6 g) in a single portion. The suspension will turn bright yellow (phenolate formation). -
Reaction: Heat to 80 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The Vanillin spot (
) should disappear; Product spot ( ) appears. -
Work-up:
-
Pour the hot reaction mixture into Ice Water (500 mL) with vigorous stirring.
-
The product will precipitate immediately as a white/off-white solid.
-
Filter the solid and wash with water (
mL) to remove DMF and inorganic salts.
-
-
Crystallization (Critical Step):
-
Transfer the damp crude solid to a flask.
-
Add Ethanol (approx. 10 mL/g of crude). Heat to reflux until fully dissolved.
-
Optional: If the solution is colored, add activated charcoal and filter hot.
-
Allow the solution to cool slowly to room temperature, then to 4 °C.
-
Result: Long, colorless needles of MFMB.
-
Yield: ~85-90%. MP: 129–131 °C.
-
Data Validation & Quality Control
To ensure the "Trustworthiness" of your material, validate the structure using these self-validating spectral markers.
| Technique | Diagnostic Signal | Structural Confirmation |
| 1H NMR (CDCl3) | Confirms intact Aldehyde (CHO). | |
| Confirms Ether Linkage ( | ||
| Confirms Methyl Ester ( | ||
| Confirms Methoxy ( | ||
| IR Spectroscopy | 1715 cm⁻¹ & 1680 cm⁻¹ | Distinct Carbonyl stretches (Ester vs. Aldehyde). |
| Mass Spec | Confirms Molecular Formula |
References
-
PubChem. (2025). Methyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate - Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Cambridge Crystallographic Data Centre (CCDC). (2024). Structure of Vanillin (Refcode: VANLIN).[2] CSD Entry. Available at: [Link]
Sources
Safety Operating Guide
Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate: Handling & Disposal Guide
Executive Summary & Operational Directive
Methyl 4-(4-formyl-2-methoxyphenoxymethyl)benzoate (CAS: 351336-10-2) is a specialized acid-labile linker used primarily in solid-phase organic synthesis (SPOS). Due to its aldehyde functionality and ether linkages, it is chemically reactive and prone to autoxidation.[1]
Immediate Action Required:
-
Storage: Must be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Disposal: strictly Incineration Only . Do not discharge into municipal water systems due to aquatic toxicity (H412).
-
Handling: Treat as a Skin Sensitizer (H317) .[2] Avoid dust generation.[3]
Chemical Identification & Hazard Assessment
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 351336-10-2 |
| Functional Class | Acid-Labile Linker (BAL-type derivative) |
| Molecular Formula | C₁₇H₁₆O₅ |
| Physical State | White to off-white crystalline powder |
| Primary Hazards | Skin Sensitization (Category 1), Aquatic Chronic Toxicity (Category 3) |
| Reactivity | Sensitive to strong acids (cleavage), strong oxidizers (aldehyde oxidation), and bases (ester hydrolysis). |
Mechanism of Hazard
-
Sensitization: The benzylic ether and aldehyde moieties can act as haptens, reacting with skin proteins to induce an allergic response upon repeated exposure.
-
Instability: The aldehyde group is susceptible to aerobic oxidation to the corresponding carboxylic acid, which degrades the linker's utility in reductive amination protocols.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Essential to prevent inhalation of sensitized dust particulates during weighing or spill cleanup. |
| Dermal | Nitrile Gloves (Double-gloved) | Prevents contact sensitization. Change outer gloves immediately if contaminated. |
| Ocular | Chemical Splash Goggles | Protects against dust and potential splashes if in solution (DCM/DMF). |
| Body | Lab Coat (Buttoned, Tyvek sleeves) | Prevents accumulation of dust on street clothes. |
Disposal Procedures: The "Zero-Drain" Protocol
This compound must never enter the sink or sewer system. Its aquatic toxicity requires thermal destruction.
A. Waste Stream Segregation (Decision Tree)
Figure 1: Waste segregation logic for this compound. Ensure resin beads are treated as solid waste, not flushed.
B. Detailed Disposal Steps
1. Solid Waste (Pure Compound or Resin Beads)
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined biohazard bag.
-
Labeling: Must be labeled "Hazardous Waste - Solid - Toxic/Sensitizer." Explicitly list "this compound".
-
Protocol:
-
Transfer waste into the container within a fume hood to capture dust.
-
If the waste is resin-bound (e.g., after cleavage failure), ensure it is dry before bagging to prevent solvent leakage.
-
Seal tightly.[4]
-
2. Liquid Waste (Mother Liquors/Washings)
-
Solvent Compatibility:
-
Dichloromethane (DCM) washes: Dispose in Halogenated Waste .
-
DMF/Methanol washes: Dispose in Non-Halogenated Waste .
-
-
Quenching (Optional but Recommended): If the solution contains unreacted aldehyde and you wish to deactivate it before disposal, treat with a slight excess of aqueous sodium bisulfite (NaHSO₃) to form the adduct, though direct incineration is usually preferred for small scales.
Spill Response Workflow
Scenario: You have spilled 500mg of the solid powder on the benchtop.
Figure 2: Step-by-step spill response to prevent inhalation and contamination.
Critical Nuance: Do not dry sweep. The dust is a sensitizer. Always wet the powder with a solvent (Ethanol or Isopropanol) or a wet paper towel before wiping to keep it localized.
Storage & Stability (Prevention of Waste)
To minimize disposal needs caused by degradation, adhere to these storage rules:
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen. The aldehyde oxidizes in air to the benzoic acid derivative, rendering the linker inactive for reductive amination.
-
Container: Amber glass to protect from light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15294, Methyl 4-formylbenzoate. Retrieved from [Link]
- Jensen, K. J., et al. (2001).Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal Modified Peptides. Journal of the American Chemical Society. (Context for linker reactivity and acid lability).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
